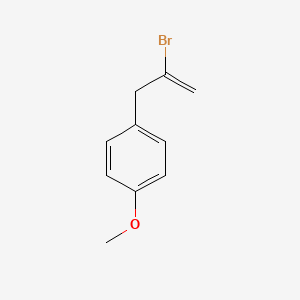

2-Bromo-3-(4-methoxyphenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-(4-methoxyphenyl)-1-propene, also known as 2-BMPP, is an organobromine compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a melting point of 95-97 °C and a boiling point of 153-155 °C. 2-BMPP is used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

1. Regiochemistry in Nucleophilic Attack

Research by Organ, Arvanitis, and Hynes (2003) explores the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes. They found that 2,3-Dibromo-1-propene, a related compound, when ionized under palladium catalysis, generates a complex which can alkylate with malonate nucleophile. This study provides insights into the chemical behavior and potential reactions involving 2-Bromo-3-(4-methoxyphenyl)-1-propene (Organ, Arvanitis, & Hynes, 2003).

2. Tetrahydropyranyl Protecting Group

Horning, Kavadias, and Muchowski (1970) discuss the use of 3-Bromo-2-(tetrahydropyran-2-yloxy)propene as a masked acetonyl bromide, a variant of the compound of interest. This research highlights the utility of such compounds in synthetic chemistry, particularly in protecting group strategies (Horning, Kavadias, & Muchowski, 1970).

3. Inhibitors of Dopamine Beta-hydroxylase

Colombo, Rajashekhar, Giedroc, and Villafranca (1984) found that 2-bromo-3-(p-hydroxyphenyl)-1-propene is a substrate and inhibitor of dopamine beta-hydroxylase. This indicates potential pharmacological applications, especially in the context of neurological functions and disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

4. Ground State Geometric Parameters and Charge Density Distributions

Hameed (2006) conducted a theoretical study on the electronic structure of chalcone derivatives, including 3-(4-bromophenyl)-1-(4-methoxyphenyl)-2-propene-1-one. This research is crucial for understanding the electronic properties and potential applications in material science (Hameed, 2006).

5. Bromophenol Derivatives from Red Algae

Zhao et al. (2004) isolated various bromophenol derivatives, including compounds structurally similar to this compound, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, suggesting potential biomedical applications (Zhao et al., 2004).

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-4-methoxyacetophenone have been used as alkylating agents , suggesting that the compound might interact with nucleophilic sites in biological molecules.

Mode of Action

As an alkylating agent, 2-Bromo-3-(4-methoxyphenyl)-1-propene could potentially interact with its targets by transferring its alkyl group. This can result in the modification of the target molecule, potentially altering its function .

Biochemical Pathways

Alkylating agents generally interfere with dna replication and transcription by alkylating nucleotides, which can disrupt cellular processes .

properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFNFJGDWNXZAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373714 |

Source

|

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90968-62-0 |

Source

|

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)